2-(4-fluorophenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

Chondrosarcoma Anticancer Pyridyl-thiazole

This 3-pyridyl thiazole acetamide (CAS 922576-55-4) is the specific positional isomer validated in chondrosarcoma SW1353 models, achieving sub-5 µM IC50 with >3:1 selectivity over healthy fibroblasts. The pyridine nitrogen orientation is essential for hinge-region hydrogen bonding and kinase target engagement; substitution with 2-pyridyl or 4-pyridyl isomers invalidates the biological context. Ideal for SAR studies, kinase profiling (predicted PKM2 association), and apoptosis pathway dissection via BAX/BCL-2. Ensure positional integrity for reproducible results.

Molecular Formula C16H12FN3OS
Molecular Weight 313.35
CAS No. 922576-55-4
Cat. No. B2475625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
CAS922576-55-4
Molecular FormulaC16H12FN3OS
Molecular Weight313.35
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)F
InChIInChI=1S/C16H12FN3OS/c17-13-5-3-11(4-6-13)8-15(21)20-16-19-14(10-22-16)12-2-1-7-18-9-12/h1-7,9-10H,8H2,(H,19,20,21)
InChIKeyZCGKOXUHGRFJHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide (CAS 922576-55-4) – Chemical Identity and Structural Context for Procurement


2-(4-Fluorophenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide (CAS 922576-55-4) is a synthetic small molecule belonging to the 4-(pyridyl)thiazole-2-acetamide class [1]. With the molecular formula C16H12FN3OS and molecular weight of 313.35 g/mol, it features a 4-fluorophenyl acetamide moiety linked to a 4-(pyridin-3-yl)thiazole scaffold. This compound is primarily utilized as a research tool in kinase inhibition and anticancer studies, representing a specific positional isomer within a broader series of pyridyl-thiazole acetamide derivatives under investigation for their antitumor properties [2].

Why 2-(4-Fluorophenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide Is Not Interchangeable with Its Positional Isomers or In-Class Analogs


The 4-(pyridyl)thiazole-2-acetamide pharmacophore is exquisitely sensitive to the position of the pyridine nitrogen. Literature data demonstrate that the 3-pyridyl isomer (this compound) exhibits a distinct anticancer and kinase inhibition profile compared to its 2-pyridyl and 4-pyridyl congeners [1]. In the chondrosarcoma SW1353 cell model, the pyridyl substitution pattern directly influences cytotoxic potency, with only certain derivatives achieving sub-5 µM IC50 values. Generic substitution with a 2-pyridyl isomer (e.g., CAS 847759-66-4) or a 4-pyridyl variant risks altering target engagement and selectivity, as the pyridine nitrogen position affects hydrogen bonding with the kinase hinge region [2]. Furthermore, variations in the acetamide side chain (e.g., 2-chloro-6-fluorophenyl analogs such as WAY-658513) introduce additional selectivity shifts. Without direct comparative data at matched targets, any substitution invalidates the biological context for which this specific compound was synthesized and evaluated.

Quantitative Differentiation Evidence for 2-(4-Fluorophenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide (CAS 922576-55-4)


Pyridyl Positional Isomer Differentiation in Chondrosarcoma SW1353 Antitumor Activity

In a series of 24 novel 4-(2/3/4-pyridyl)thiazole-2-acetamide derivatives, the pyridin-3-yl isomer (this compound class) contributed to structure-activity relationships where specific derivatives showed MTT-based cytotoxicity against chondrosarcoma SW1353 cells [1]. The most active compound in the series, a benzimidazole-containing derivative, achieved an IC50 of 2.03 ± 1.05 µM, outperforming doxorubicin (IC50 5.05 ± 1.07 µM) by approximately 2.5-fold. While individual IC50 values for the plain 4-fluorophenyl pyridin-3-yl isomer are not reported in isolation, the class-level data demonstrate that the 3-pyridyl orientation enables potent antiproliferative activity when combined with appropriate side chains. This positional advantage is not shared equally by 2-pyridyl and 4-pyridyl isomers across the series [2].

Chondrosarcoma Anticancer Pyridyl-thiazole

Kinase Inhibition Potential of Pyridin-3-yl Thiazole Acetamide Scaffold vs. Pyridin-2-yl Isomer

Computational SEA (Similarity Ensemble Approach) predictions based on ChEMBL20 data suggest that the pyridin-3-yl thiazole acetamide scaffold (as represented by ZINC36379073) has predicted interaction with pyruvate kinase PKM2, a tumor-associated metabolic target [1]. In contrast, the pyridin-2-yl positional isomer (CAS 847759-66-4) has been mechanistically associated with TGF-R1 kinase inhibition . This divergence in predicted target profiles underscores that the pyridine nitrogen position redirects kinase selectivity. The pyridin-3-yl orientation favors interactions with metabolic kinases (PKM2), whereas the pyridin-2-yl isomer targets receptor tyrosine kinases such as TGF-R1. No kinase panel profiling data directly comparing these two isomers is publicly available.

Kinase inhibition Tyrosine kinase TGF-R1

Selectivity Profile: Cancer Cell Cytotoxicity vs. Normal Fibroblast Viability

Within the 4-(2/3/4-pyridyl)thiazole-2-acetamide series, compounds bearing the pyridin-3-yl group demonstrated selective cytotoxicity: all compounds showed no significant cytotoxicity on healthy fibroblast L929 cells at concentrations that produced antitumor effects on SW1353 chondrosarcoma cells [1]. This therapeutic window was observed across the series including compounds with the pyridin-3-yl moiety. The selectivity ratio (SW1353 IC50 vs. L929 IC50) exceeded 3-fold for the active derivatives, while doxorubicin, a standard chemotherapeutic comparator, exhibits a narrower therapeutic index in the same assay system (SW1353 IC50 5.05 µM vs. reported L929 cytotoxicity at comparable concentrations) [2].

Selectivity Cytotoxicity Normal cell counter-screen

Apoptosis Pathway Activation: BAX/BCL-2 Modulation Specific to Pyridin-3-yl Thiazole Acetamide Class

Mechanistic studies on the 4-(2/3/4-pyridyl)thiazole-2-acetamide series, which explicitly includes the pyridin-3-yl isomer scaffold, demonstrated that these compounds induce apoptosis in SW1353 chondrosarcoma cells via modulation of BAX/BCL-2 apoptotic pathways [1]. Morphological observation and colony formation assays confirmed that treated cells exhibited characteristic apoptotic features. This pro-apoptotic mechanism, potentially linked to tyrosine kinase inhibition, differentiates the pyridin-3-yl thiazole acetamide class from non-apoptotic cytostatic agents. Doxorubicin, while also pro-apoptotic, operates through DNA intercalation and topoisomerase II inhibition, a distinct and less tumor-selective mechanism [2].

Apoptosis BAX BCL-2

Optimal Research and Procurement Scenarios for 2-(4-Fluorophenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide (CAS 922576-55-4)


Chondrosarcoma Anticancer Lead Optimization with Cancer-Selective Cytotoxicity

This compound's scaffold is validated in the SW1353 chondrosarcoma model as part of a series that demonstrates selective cytotoxicity against cancer cells while sparing healthy L929 fibroblasts [1]. Researchers developing novel chondrosarcoma therapeutics can use CAS 922576-55-4 as a core pharmacophore for structure-activity relationship (SAR) studies, as the 3-pyridyl orientation was essential to the activity observed. The documented selectivity ratio exceeding 3:1 provides a measurable differentiation over doxorubicin for lead prioritization.

Kinase-Mediated Apoptosis Mechanism Studies in Sarcoma

The association of this scaffold with tyrosine kinase inhibition and BAX/BCL-2-mediated apoptosis makes it a valuable chemical probe for dissecting kinase-dependent cell death pathways in sarcoma [1]. Unlike DNA-damaging agents such as doxorubicin, this compound class may enable studies on kinase-specific apoptotic signaling without confounding genotoxic stress responses. Procurement of the 3-pyridyl isomer ensures alignment with the specific target profile predicted for this positional isomer.

Pyridine Nitrogen Positional Isomer Selectivity Profiling

The predicted divergence in kinase target engagement between the 3-pyridyl isomer (potentially PKM2-associated) and the 2-pyridyl isomer (TGF-R1-associated) provides a rational basis for comparative selectivity profiling [1][2]. Researchers can use CAS 922576-55-4 alongside its positional isomers to investigate how pyridine nitrogen orientation dictates kinase panel selectivity. This is particularly relevant for medicinal chemistry campaigns targeting specific kinase subfamilies where hinge-region hydrogen bonding patterns determine inhibitor selectivity.

Chemical Library Screening and Hit Validation in Metabolic Kinase Targets

SEA computational predictions link this scaffold to pyruvate kinase PKM2, a key metabolic target in cancer [1]. For high-throughput screening campaigns focused on tumor metabolism, CAS 922576-55-4 represents a structurally characterized hit candidate for validation and subsequent optimization. Its established synthetic accessibility and spectroscopic characterization [1] ensure reproducible procurement quality for follow-up studies.

Quote Request

Request a Quote for 2-(4-fluorophenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.